molecular formula C9H8ClNOS B15370961 1-(1,3-Benzothiazol-3(2H)-yl)-2-chloroethan-1-one CAS No. 72687-25-3

1-(1,3-Benzothiazol-3(2H)-yl)-2-chloroethan-1-one

Cat. No.: B15370961
CAS No.: 72687-25-3
M. Wt: 213.68 g/mol
InChI Key: JMXICCCPVAGESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-3(2H)-yl)-2-chloroethan-1-one is a useful research compound. Its molecular formula is C9H8ClNOS and its molecular weight is 213.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(1,3-Benzothiazol-3(2H)-yl)-2-chloroethan-1-one, and how can reaction yields be improved?

The synthesis of benzothiazole derivatives often involves condensation and alkylation steps. For example, alkylation of 1-(1,3-benzothiazol-2-yl)propan-2-one with methyl chloroacetate under classical condensation conditions (xylene, 160°C, 1.5 hours) can yield intermediates like methyl 2-(2-(2-oxopropylidene)-1,3-benzothiazol-3(2H)-yl)acetate . To improve yields, consider optimizing catalyst loading (e.g., AlCl₃ in toluene under argon) and reaction time, as demonstrated in the synthesis of 1-(2-amino-5-bromophenyl)-2-chloroethan-1-one, where refluxing with boron trichloride and chloroacetonitrile for 16 hours achieved high conversion . Purification via repeated extractions (e.g., CHCl₃) and drying over Na₂SO₄ is critical for isolating the target compound.

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, even with challenges like twinning or high disorder .
  • NMR spectroscopy : ¹H/¹³C NMR can confirm regioselectivity and detect by-products, particularly in reactions involving reactive intermediates like chloroacetonitrile .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for halogenated derivatives.

Q. How can researchers address low solubility during crystallization for structural studies?

Crystallization solvents like dichloromethane/hexane mixtures or ethyl acetate are effective for benzothiazole derivatives. Hydrogen-bonding patterns (e.g., C=O⋯H–N interactions) and π-stacking, analyzed via graph set theory, can guide solvent selection to stabilize crystal packing . For recalcitrant compounds, vapor diffusion or slow evaporation at 4°C may enhance crystal quality.

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities in chiral derivatives of this compound?

Enzymatic approaches using ketoreductases (KREDs) offer high enantioselectivity. For example, Codexis KRED screening kits enabled >99% enantiomeric excess (ee) in the reduction of 1-(3-bromo-5-isopropylphenyl)-2-chloroethan-1-one to (S)-alcohols via NADH recycling with isopropanol . Compare this to chemical asymmetric catalysis (e.g., chiral oxazaborolidines), which may require harsher conditions and result in lower ee.

Q. How can computational modeling predict biological activity or intermolecular interactions for this compound?

  • Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., lysosomal TPC2 channels, as seen in related chloroethanone agonists ).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the chloroethanone or benzothiazole moieties.
  • Molecular dynamics : Simulate crystal packing using Etter’s hydrogen-bonding rules to design co-crystals with improved stability .

Q. What experimental designs resolve contradictions between spectroscopic and crystallographic data?

Case study: A 2020 study on TPC2 agonists identified discrepancies between NMR (solution-state) and X-ray (solid-state) data due to conformational flexibility. To resolve this:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use synchrotron radiation for high-resolution crystallography to capture minor conformers .
  • Validate with IR spectroscopy to confirm functional group orientations .

Q. How do substituents on the benzothiazole ring influence bioactivity or physicochemical properties?

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the chloroethanone carbon, enhancing reactivity in nucleophilic substitutions .
  • Bulkier substituents : May reduce membrane permeability but improve target specificity, as seen in benzoxazole-thiazepane hybrids targeting ion channels .
  • Hydrogen-bond donors : Improve solubility and crystallinity but may alter metabolic stability .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

  • Use Schlenk lines or gloveboxes for reactions involving AlCl₃ or boron trichloride .
  • Quench reactive intermediates (e.g., Grignard reagents) with 0.5 M HCl under ice cooling to prevent exothermic side reactions .
  • Store products under inert gas (argon) with molecular sieves to prevent hydrolysis.

Q. Methodological Challenges and Solutions

Q. How to refine crystal structures with partial disorder or twinning?

  • SHELXL refinement : Apply TWIN and BASF commands to model twinned data .
  • Occupancy refinement : Use PART instructions to resolve disordered chloro or benzothiazole groups.
  • Validation tools : Check R1/wR2 ratios and Fo-Fc maps in Olex2 or Coot to ensure model accuracy .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Lysosomal function assays : Measure Ca²⁺ release via FLIPR in cells expressing TPC2, as done for structurally related agonists .
  • CYP450 inhibition screening : Use liver microsomes to assess metabolic stability.
  • Kinase profiling : Employ TR-FRET assays to test selectivity against kinase panels, given benzothiazole’s affinity for ATP-binding pockets .

Properties

CAS No.

72687-25-3

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

1-(2H-1,3-benzothiazol-3-yl)-2-chloroethanone

InChI

InChI=1S/C9H8ClNOS/c10-5-9(12)11-6-13-8-4-2-1-3-7(8)11/h1-4H,5-6H2

InChI Key

JMXICCCPVAGESI-UHFFFAOYSA-N

Canonical SMILES

C1N(C2=CC=CC=C2S1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.